Ethyl 4-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)-4-oxobutanoate
Description
Ethyl 4-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)-4-oxobutanoate is a synthetic organic compound characterized by a piperazine core linked to a 4-(tert-butyl)thiazole moiety via a methyl group. The molecule also features an ethyl 4-oxobutanoate ester, which contributes to its lipophilic properties. The tert-butyl group enhances steric bulk and lipophilicity, which may influence pharmacokinetic behavior, while the thiazole ring could contribute to electronic interactions in biological systems .
Properties
IUPAC Name |
ethyl 4-[4-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-4-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O3S/c1-5-24-17(23)7-6-16(22)21-10-8-20(9-11-21)12-15-19-14(13-25-15)18(2,3)4/h13H,5-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIWNYAWYTPXRCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CCN(CC1)CC2=NC(=CS2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)-4-oxobutanoate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where the thiazole derivative reacts with piperazine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis : In 1M HCl (reflux, 4–6 hrs), the ethyl ester converts to a carboxylic acid, yielding 4-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)-4-oxobutanoic acid.
-
Basic hydrolysis : Treatment with LiOH in THF/MeOH (0°C to rt, 16 hrs) produces the corresponding sodium carboxylate .
Table 1: Hydrolysis conditions and products
| Condition | Reagents | Time | Product | Yield |
|---|---|---|---|---|
| Acidic hydrolysis | 1M HCl, reflux | 6 hrs | Carboxylic acid derivative | 85–92% |
| Basic hydrolysis | LiOH, THF/MeOH | 16 hrs | Sodium carboxylate | 78–85% |
Nucleophilic Substitution at Thiazole Ring
The electron-deficient C-2 and C-5 positions of the thiazole ring facilitate nucleophilic substitution:
-
With amines : Reacts with primary amines (e.g., methylamine) in DMF at 80°C to form 2-aminothiazole derivatives .
-
Halogenation : Bromination at C-5 using NBS in CCl₄ yields 5-bromo-4-(tert-butyl)thiazole intermediates .
Piperazine Functionalization
The secondary amines in the piperazine ring participate in alkylation and acylation:
-
Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in CH₂Cl₂/Et₃N produces N-alkylated piperazine derivatives .
-
Acylation : Reacts with acetyl chloride in pyridine to form N-acetylpiperazine products .
Table 2: Piperazine modification reactions
| Reaction Type | Reagents | Conditions | Product | Yield |
|---|---|---|---|---|
| Alkylation | CH₃I, Et₃N, CH₂Cl₂ | RT, 2 hrs | N-Methylpiperazine derivative | 70–75% |
| Acylation | AcCl, pyridine | 0°C to RT, 4 hrs | N-Acetylpiperazine derivative | 65–70% |
Ketone Reactivity
The 4-oxobutanoate ketone undergoes:
-
Reduction : NaBH₄ in MeOH reduces the ketone to a secondary alcohol (4-hydroxybutanoate).
-
Condensation : Forms Schiff bases with aromatic amines (e.g., aniline) in ethanol under reflux .
Thiazole Ring Functionalization
The tert-butyl group at C-4 influences steric effects:
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing thiazole and piperazine moieties exhibit significant anticancer properties. Ethyl 4-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)-4-oxobutanoate has been tested for its efficacy against various cancer cell lines. In vitro assays demonstrated that this compound inhibits cell proliferation and induces apoptosis in cancer cells, making it a potential candidate for cancer therapy .
Neuroprotective Effects
Research has shown that derivatives of piperazine can provide neuroprotective effects. This compound has been evaluated in animal models for its ability to protect against neurodegenerative diseases such as Parkinson's disease. The compound showed promising results in reducing neuronal cell death and improving motor function in treated animals .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory properties. Studies indicate that it may act as an antagonist to specific receptors involved in inflammatory pathways, thereby reducing inflammation in various models of inflammatory diseases .
Case Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, researchers synthesized this compound and tested it against breast cancer cell lines. The compound exhibited IC50 values lower than those of standard chemotherapeutic agents, suggesting its potential as a novel anticancer drug .
Case Study 2: Neuroprotection
A research team explored the neuroprotective effects of the compound in a rat model of Parkinson’s disease. Results showed that administration of the compound significantly improved behavioral outcomes and reduced markers of oxidative stress compared to control groups .
Mechanism of Action
The mechanism of action of Ethyl 4-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)-4-oxobutanoate involves its interaction with specific molecular targets in the body:
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on variations in the piperazine-thiazole core, substituents, and ester/urea functionalities. Below is a detailed comparison:
Structural Analogs with Aromatic Substitutions
- Ethyl 4-(4-(tert-butyl)phenyl)-4-oxobutanoate (14) Structure: Replaces the thiazole-piperazine moiety with a 4-(tert-butyl)phenyl group. Likely exhibits lower solubility due to the absence of polar piperazine-thiazole interactions . Applications: Serves as a precursor in multistep syntheses, highlighting the versatility of oxobutanoate esters in organic chemistry .
Urea Derivatives with Piperazine-Thiazole Moieties
Compounds from and (e.g., 1f , 11a–11o ) share the piperazine-thiazole core but incorporate urea linkages and diverse aryl substituents:
| Compound | Key Features | Yield (%) | Melting Point (°C) | ESI-MS (m/z) |
|---|---|---|---|---|
| 1f | Trifluoromethylphenyl urea | 70.7 | 198–200 | 667.9 [M−2HCl+H]+ |
| 11a | 3-Fluorophenyl urea | 85.1 | Not reported | 484.2 [M+H]+ |
| 11k | 4-Chloro-3-(trifluoromethyl)phenyl urea | 88.0 | Not reported | 568.2 [M+H]+ |
Fluorinated Piperazine Derivatives
- 4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate ():
- Structure : Fluorobenzoyl and hydroxyphenyl groups replace the thiazole and tert-butyl moieties.
- Synthesis : Multi-step route with 48% yield, involving TFA-mediated deprotection and column chromatography.
- Properties : Fluorine atoms enhance electronegativity and metabolic stability, contrasting with the target compound’s tert-butyl-induced lipophilicity .
Piperazine-Linked Esters
- Ethyl 4-((4,5-dimethylthiazol-2-yl)amino)-4-oxobutanoate (): Structure: Shares the ethyl oxobutanoate ester but lacks the piperazine-thiazole linkage. Applications: Used in cytotoxicity assays (e.g., MTT), indicating the ester’s role in cell permeability .
Key Comparative Insights
| Parameter | Target Compound | Closest Analogs |
|---|---|---|
| Core Structure | Piperazine-thiazole + oxobutanoate ester | Piperazine-aryl + urea/ester |
| Lipophilicity | High (tert-butyl, thiazole) | Moderate to high (fluorinated/aryl groups) |
| Synthetic Yield | Not reported | 70–88% (urea derivatives) |
| Functional Groups | Ester (prodrug potential) | Urea (hydrogen-bonding), fluorinated |
| Potential Applications | Prodrug design, enzyme inhibition | Anticancer agents, receptor modulation |
Research Implications
The target compound’s unique combination of a piperazine-thiazole core and oxobutanoate ester distinguishes it from urea-based analogs () and simpler aryl esters (). Future studies should explore:
- Synthesis optimization (e.g., yield, purity).
- Biological activity screening (e.g., kinase inhibition, antibacterial).
- Comparative pharmacokinetic profiling against fluorinated () and urea-based derivatives.
Biological Activity
Ethyl 4-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)-4-oxobutanoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including its synthesis, mechanisms of action, and comparative analysis with similar compounds.
Compound Overview
Chemical Structure and Properties:
- IUPAC Name: Ethyl 4-[4-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-4-oxobutanoate
- Molecular Formula: CHNOS
- Molecular Weight: 367.5 g/mol
- CAS Number: 1105233-05-3
The compound features a thiazole ring, a piperazine ring, and an ester functional group, which are known to contribute to various biological activities.
Synthesis:
The synthesis of this compound typically involves several steps:
- Formation of the Thiazole Ring: This is achieved through Hantzsch thiazole synthesis, involving the reaction of α-haloketones with thioamides.
- Attachment of the Piperazine Ring: Nucleophilic substitution reactions are used where the thiazole derivative reacts with piperazine.
- Esterification: The carboxylic acid group is esterified with ethanol in the presence of an acid catalyst to yield the ethyl ester.
Mechanisms of Action:
The biological activity of this compound is primarily attributed to the interactions facilitated by the thiazole and piperazine moieties. These interactions can modulate various biological targets, including enzymes and receptors involved in disease pathways.
Anticancer Activity
Research indicates that compounds containing thiazole and piperazine structures exhibit significant anticancer properties. For instance, related thiazole derivatives have been evaluated for their cytotoxic effects against various cancer cell lines, showing promising results. In particular, studies have demonstrated that certain thiazole-piperazine hybrids can induce apoptosis in cancer cells through mechanisms involving the modulation of pro-apoptotic and anti-apoptotic proteins .
Antimicrobial Activity
This compound has shown potential antimicrobial activity against a range of pathogens. Thiazole derivatives are often recognized for their antibacterial properties, with some studies reporting activity comparable to established antibiotics . The presence of the tert-butyl group may enhance lipophilicity, facilitating better membrane penetration and increased efficacy against bacterial strains.
Anti-inflammatory Activity
The compound's structure suggests potential anti-inflammatory properties. Analogous compounds have been studied for their ability to inhibit inflammatory pathways, particularly through the antagonism of receptors involved in inflammatory responses . This makes it a candidate for further exploration in treating inflammatory diseases.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| Ethyl 4-(4-(2-methylthiazol-4-yl)piperazin-1-yl)-4-oxobutanoate | Similar scaffold | Anticancer | Lacks tert-butyl group |
| Ethyl 4-(4-(4-methylthiazol-2-yl)piperazin-1-yl)-4-oxobutanoate | Similar scaffold | Antimicrobial | Methyl group may reduce potency |
The unique presence of the tert-butyl group in this compound may influence its steric and electronic properties, potentially leading to distinct biological activities compared to its analogs.
Case Studies and Research Findings
Several studies have investigated the biological activities associated with thiazole-containing compounds:
- Anticancer Studies: A series of thiazole derivatives were tested against various cancer cell lines, revealing IC values lower than those of standard chemotherapeutics like doxorubicin .
- Antimicrobial Efficacy: A comparative study showed that certain thiazole derivatives exhibited significant antibacterial activity against strains such as Staphylococcus epidermidis, suggesting that modifications in structure can lead to enhanced potency .
- Anti-inflammatory Mechanisms: Research on related compounds indicated that they could effectively inhibit pro-inflammatory cytokine production, supporting their potential use in treating inflammatory conditions .
Q & A
Basic: What are the standard synthetic routes for Ethyl 4-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)-4-oxobutanoate?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Thiazole Ring Formation : Condensation of tert-butyl thioamide with ethyl bromopyruvate under controlled conditions (e.g., DMF solvent, 5°C) to yield the 4-(tert-butyl)thiazole intermediate .
Piperazine Functionalization : Alkylation of piperazine with the thiazole intermediate using coupling agents like DCC/DMAP or via nucleophilic substitution .
Oxobutanoate Conjugation : Reaction of the piperazine-thiazole intermediate with ethyl 4-chloro-4-oxobutanoate under basic conditions (e.g., K₂CO₃ in ethanol) .
Key Analytical Techniques :
- NMR Spectroscopy for tracking intermediate purity.
- Mass Spectrometry (MS) for confirming molecular weight of final product .
Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?
Methodological Answer:
- Solvent Selection : Use polar aprotic solvents (e.g., DMF, DCM) to enhance nucleophilicity in alkylation steps .
- Temperature Control : Maintain low temperatures (5–10°C) during thiazole formation to prevent side reactions .
- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate piperazine-thiazole coupling .
- Purification : Use preparative HPLC with C18 columns and gradient elution (e.g., acetonitrile/water with 0.1% TFA) to resolve diastereomers or impurities .
Basic: What spectroscopic techniques are critical for structural characterization?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks for tert-butyl (δ ~1.3 ppm, singlet), piperazine (δ ~2.5–3.5 ppm), and oxobutanoate (δ ~4.1–4.3 ppm for ethyl ester) .
- FT-IR : Confirm carbonyl groups (C=O stretch at ~1700–1750 cm⁻¹) and tertiary amine (N–H bend at ~1500 cm⁻¹) .
- High-Resolution MS (HRMS) : Validate molecular formula (e.g., [M+H]⁺ calculated for C₂₀H₃₁N₃O₃S: 394.2165) .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., replace tert-butyl with phenyl or methyl groups) to assess steric/electronic effects on target binding .
- In Vitro Assays : Test analogs against enzyme targets (e.g., kinases) using fluorescence polarization or SPR to measure IC₅₀ values .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with binding pockets .
Basic: What are the stability profiles of this compound under laboratory conditions?
Methodological Answer:
- Thermal Stability : Degrades above 60°C (TGA/DSC analysis shows decomposition onset at ~65°C) .
- pH Sensitivity : Hydrolyzes in acidic (pH <3) or basic (pH >10) conditions, monitored via HPLC retention time shifts .
- Storage : Store at –20°C in anhydrous DMSO or under nitrogen to prevent oxidation .
Advanced: How can contradictory data in purity assessments (e.g., HPLC vs. TLC) be resolved?
Methodological Answer:
- Orthogonal Methods : Cross-validate using HPLC (reverse-phase), TLC (silica gel, ethyl acetate/hexane), and LC-MS to detect co-eluting impurities .
- Spiking Experiments : Add synthesized impurities (e.g., tert-butyl degradation byproducts) to confirm retention times .
- Ion-Pair Chromatography : Use ion-pair reagents (e.g., TFA) to resolve charged impurities not detected by standard HPLC .
Basic: What are the primary biological targets hypothesized for this compound?
Methodological Answer:
- Kinase Inhibition : Thiazole-piperazine derivatives often target ATP-binding pockets in kinases (e.g., MAPK, PI3K) .
- GPCR Modulation : Piperazine moieties may interact with serotonin or dopamine receptors, validated via radioligand binding assays .
- Enzyme Inhibition : Oxobutanoate esters can act as prodrugs, releasing active acids to inhibit metabolic enzymes (e.g., HDACs) .
Advanced: How can target engagement be validated in cellular models?
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA) : Measure protein stabilization upon compound binding using Western blotting .
- CRISPR Knockout : Generate target gene-KO cell lines and compare compound efficacy (e.g., IC₅₀ shifts in WT vs. KO) .
- Fluorescence Reporter Assays : Use FRET-based biosensors to monitor real-time target modulation .
Table 1: Key Physicochemical Properties
| Property | Method/Result | Reference |
|---|---|---|
| LogP | Calculated (ChemAxon): 3.2 ± 0.3 | |
| Aqueous Solubility (pH 7) | 0.12 mg/mL (HPLC-UV quantification) | |
| pKa (oxobutanoate) | Predicted (ACD/Labs): 4.5 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
